2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
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Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including thiadiazole, dithiol, and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring.
Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a condensation reaction involving 8-ethoxy-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline.
Final Coupling: The final step involves coupling the thiadiazole and quinoline intermediates under specific reaction conditions to form the target compound.
Chemical Reactions Analysis
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: It is used in biological assays to study its effects on various enzymes and cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach .
Comparison with Similar Compounds
Similar compounds to 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE include other thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Amino-1,3,4-thiadiazole-2-thiol: Studied for its anticonvulsant activity.
1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone: Investigated for its potential anticancer effects.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S5/c1-4-24-9-5-6-11-10(7-9)13-14(28-29-15(13)25)18(2,3)22(11)12(23)8-26-17-21-20-16(19)27-17/h5-7H,4,8H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCHJJDXIOSRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN=C(S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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